molecular formula C17H15ClO3 B2599119 (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 31184-84-6

(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2599119
CAS No.: 31184-84-6
M. Wt: 302.75
InChI Key: SIPIMPITDGVGQS-BJMVGYQFSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled reaction environments ensures high yield and purity of the final product. The industrial process may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation, nitration, or sulfonation can be carried out using reagents like bromine, nitric acid, or sulfuric acid, respectively.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated chalcones.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmacologically active compounds.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The presence of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and binding interactions. The combination of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups provides a distinct chemical profile that can be advantageous in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPIMPITDGVGQS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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